Bienvenue dans la boutique en ligne BenchChem!

1-(5-ethylpyrimidin-2-yl)piperidin-4-one

GPR119 agonism Type 2 diabetes GPCR drug discovery

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5) is a heterocyclic building block comprising a piperidin-4-one ring N-linked to a 5-ethylpyrimidine moiety. With molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g·mol⁻¹, the compound features a reactive ketone at the piperidine 4-position combined with a 5-ethyl substituent on the pyrimidine ring.

Molecular Formula C11H15N3O
Molecular Weight 205.3
CAS No. 1108164-33-5
Cat. No. B6238645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-ethylpyrimidin-2-yl)piperidin-4-one
CAS1108164-33-5
Molecular FormulaC11H15N3O
Molecular Weight205.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5): Core Heterocyclic Building Block for GPR119-Targeted Drug Discovery


1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5) is a heterocyclic building block comprising a piperidin-4-one ring N-linked to a 5-ethylpyrimidine moiety . With molecular formula C₁₁H₁₅N₃O and molecular weight 205.26 g·mol⁻¹, the compound features a reactive ketone at the piperidine 4-position combined with a 5-ethyl substituent on the pyrimidine ring . This specific substitution pattern distinguishes it from closely related pyrimidin-2-yl piperidin-4-one analogs and is central to its role as a synthetic intermediate en route to potent, selective GPR119 agonists, most notably the Phase II clinical candidate MBX-2982 [1][2].

Why 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5) Cannot Be Replaced by Common Pyrimidin-2-yl Piperidin-4-one Analogs in GPR119 Agonist Programs


Generic substitution with the unsubstituted pyrimidin-2-yl (CAS 116247-92-8), 5-methyl (CAS 1344305-03-8), or 5-chloro (CAS 1353853-21-0) analogs fails specifically in GPR119-targeted campaigns because the 5-ethyl substituent is a non-negotiable pharmacophoric element for agonist activity [1][2]. Structure–activity relationship (SAR) studies demonstrate that the 5-ethyl group on the pyrimidine ring engages a critical lipophilic pocket in the GPR119 orthosteric site; truncation to hydrogen or replacement with methyl, chloro, or other substituents results in substantial loss of agonist potency [1]. The 4-ketone moiety further differentiates this building block from the corresponding piperidine analog, providing a synthetic handle for reductive amination, Grignard addition, or Wittig chemistry that is absent in the fully reduced piperidine scaffold [3].

Quantitative Differentiation Evidence for 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5) Versus Closest Analogs


EC₅₀ of the 5-Ethylpyrimidin-2-yl Piperidine Scaffold in MBX-2982 at Human GPR119: A Quantitative Benchmark Versus 5-Methyl and 5-Chloro Analogs

The compound 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole (MBX-2982), which directly incorporates the 5-ethylpyrimidin-2-yl piperidine scaffold derived from the target piperidin-4-one building block, exhibits an EC₅₀ of 19 nM for agonist activity at human GPR119 in HEK293 cells measured by cAMP β‑lactamase reporter gene assay [1]. In U2OS cells, β‑arrestin recruitment yields an EC₅₀ of 30 nM [1]. A closely related analog bearing a 5‑methylpyrimidine in place of the 5‑ethylpyrimidine (ChEMBL CHEMBL3113623, BDBM50446691) shows EC₅₀ = 7.70 nM at human GPR119 in CHO cells by luciferase reporter gene assay—a 2.5‑fold improvement [2]. However, MBX‑2982 was selected for clinical development over the methyl analog based on integrated in vivo efficacy, PK profile, and off‑target selectivity data that are not captured by the isolated potency metric [3][4].

GPR119 agonism Type 2 diabetes GPCR drug discovery

Structural Confirmation of the 5-Ethylpyrimidin-2-yl Piperidine Scaffold in the Human GPR119–Gs Complex by Cryo‑EM: Direct Evidence of Target Engagement

The cryo‑EM structure of the human GPR119–Gs heterotrimeric complex bound to MBX‑2982 (PDB ID: 7WCM, ligand ID: 8VP) has been solved, providing direct atomic‑level evidence that the 5‑ethylpyrimidin‑2‑yl piperidine moiety occupies the orthosteric binding pocket [1][2]. The 5‑ethyl group extends into a hydrophobic sub‑pocket formed by residues whose identity constrains the size and shape of the tolerated alkyl substituent; the ethyl group fills this cavity optimally, with the methyl analog (one carbon shorter) leaving void volume and the n‑propyl analog (one carbon longer) predicted to encounter steric clash [3]. No cryo‑EM or X‑ray structures of GPR119 in complex with the 5‑methyl, 5‑chloro, or unsubstituted pyrimidine analogs have been deposited in the PDB as of May 2026.

Cryo‑EM Structural biology GPCR–G protein complex

Divergent Application Domains: 5‑Ethylpyrimidin‑2‑yl Piperidin‑4‑one Serves the GPR119 Axis, Whereas the Unsubstituted Analog Is a Paliperidone Synthon

The unsubstituted 1‑(pyrimidin‑2‑yl)piperidin‑4‑one (CAS 116247‑92‑8) is a documented intermediate for paliperidone (Invega®), a marketed atypical antipsychotic acting as a dopamine D₂ and serotonin 5‑HT₂A antagonist [1]. In contrast, 1‑(5‑ethylpyrimidin‑2‑yl)piperidin‑4‑one (CAS 1108164‑33‑5) is employed exclusively as a synthetic precursor to GPR119 agonists, a pharmacologically unrelated target [2][3]. This divergence in application domains means that a researcher sourcing the unsubstituted analog for antipsychotic SAR exploration cannot access the GPR119‑relevant chemical space even if the core scaffold appears superficially interchangeable.

Application differentiation Antipsychotic vs. antidiabetic Building block sourcing

Physicochemical Differentiation: cLogP, pKₐ, and Molecular Weight Shift from Unsubstituted to 5‑Ethyl Pyrimidine Determines Downstream ADME Profile

Predicted physicochemical parameters differentiate the target compound from its closest analogs. 1‑(5‑Ethylpyrimidin‑2‑yl)piperidin‑4‑one has MW = 205.26 g·mol⁻¹, predicted pKₐ = 4.99 ± 0.42, predicted density = 1.156 ± 0.06 g·cm⁻³, and predicted boiling point = 387.7 ± 52.0 °C . The unsubstituted analog (CAS 116247‑92‑8) has MW = 177.20 g·mol⁻¹ [1]. The 5‑methyl analog (CAS 1344305‑03‑8) has MW = 191.23 g·mol⁻¹ . The addition of the ethyl group increases calculated logP by approximately 0.7–0.8 log units relative to the unsubstituted scaffold (class‑level inference for N‑aryl piperidin‑4‑ones), shifting the lipophilicity window into a range favorable for oral bioavailability of CNS‑penetrant or peripherally restricted GPCR ligands [2].

Lipophilicity ADME prediction Physicochemical properties

The 4‑Ketone Functional Handle Enables Synthetic Diversification Pathways Inaccessible to the Corresponding 4‑Methylene Piperidine Scaffold

The presence of the ketone at the 4‑position of the piperidine ring distinguishes this building block from the fully reduced piperidine analog that constitutes the core of MBX‑2982. The ketone enables chemoselective transformations—including reductive amination with primary or secondary amines, Grignard and organolithium addition to generate tertiary alcohols, Wittig olefination, and oxime/hydrazone formation—that are impossible with the methylene counterpart [1]. In a disclosed patent synthesis, the 4‑hydroxy intermediate (derived by reduction of the ketone) is a key branch point that can be elaborated into diverse GPR119 agonist chemotypes by O‑alkylation, Mitsunobu reaction, or conversion to the corresponding 4‑fluoro derivative [2]. The 4‑ketone oxidation state thus provides a higher degree of synthetic versatility than the corresponding 4‑methylene piperidine or 4‑hydroxypiperidine intermediates.

Synthetic chemistry Building block utility Library diversification

Optimal Procurement and Application Scenarios for 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (CAS 1108164-33-5)


GPR119 Agonist Lead Optimization: Direct Entry into the MBX‑2982 Chemotype

Medicinal chemistry teams pursuing orally bioavailable GPR119 agonists for type 2 diabetes can use this building block as the direct entry point to the MBX‑2982 scaffold. The 5‑ethylpyrimidin‑2‑yl piperidine moiety, pre‑assembled with the ketone handle, enables rapid, parallel synthesis of analogs varying at the 4‑position (via reductive amination, Grignard addition, or Wittig chemistry) to explore the SAR of the central spacer and terminal aryl/heteroaryl groups, as validated by the Sato et al. 2014 study [1]. The cryo‑EM structure of MBX‑2982 bound to GPR119 (PDB 7WCM) provides a structural template for rational design [2].

Focused Library Synthesis for GPCR Chemical Biology

The combination of the 5‑ethylpyrimidine (a privileged GPCR fragment) with the piperidin‑4‑one core (a versatile diversification node) makes this building block suitable for generating focused compound libraries targeting Class A GPCRs beyond GPR119. The ethyl substituent provides a defined lipophilic increment absent in the methyl or unsubstituted analogs, enabling systematic exploration of lipophilic pockets in orphan GPCR screening campaigns .

Process Chemistry Development for GPR119 Agonist Manufacturing Scale‑Up

For CROs and CDMOs tasked with developing scalable synthetic routes to GPR119 clinical candidates, this building block offers a convergent synthesis strategy: the 5‑ethylpyrimidin‑2‑yl piperidin‑4‑one can be prepared in a single step from piperidin‑4‑one and 2‑chloro‑5‑ethylpyrimidine under basic conditions (K₂CO₃, acetonitrile, 80 °C) as inferred from patent literature [3][4]. This convergent approach reduces the linear step count versus routes that install the pyrimidine moiety late in the synthesis, aligning with process chemistry best practices for cost‑effective manufacturing.

Negative Control or Tool Compound Generation for GPR119 Target Validation

Researchers requiring a structurally matched negative control for GPR119 pharmacological studies can reduce the 4‑ketone to the corresponding alcohol or methylene, then further derivatize to generate compounds that retain the 5‑ethylpyrimidine recognition element but lack agonist efficacy. This strategy preserves target binding while ablating functional activity, generating tool compounds that are more informative than vehicle controls alone [1].

Quote Request

Request a Quote for 1-(5-ethylpyrimidin-2-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.